molecular formula C13H14O2 B3143881 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone CAS No. 53863-69-7

5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone

Cat. No.: B3143881
CAS No.: 53863-69-7
M. Wt: 202.25 g/mol
InChI Key: XGSJYQIGDHUJHG-UHFFFAOYSA-N
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Description

5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications

Preparation Methods

The synthesis of 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone typically involves several steps. One common method includes the allylation of 1,2,3,4-tetrahydro-1-naphthalenone. This reaction is usually carried out under basic conditions using an allyl halide as the allylating agent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: This compound is used in the development of new materials and chemical products.

Comparison with Similar Compounds

5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone can be compared with other similar compounds such as:

  • 5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone
  • 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone
  • 1,2,3,4-Tetrahydro-1-naphthalenone

. The uniqueness of this compound lies in its allyloxy group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-prop-2-enoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h2,4-5,8H,1,3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSJYQIGDHUJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC2=C1CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220539
Record name 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53863-69-7
Record name 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53863-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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